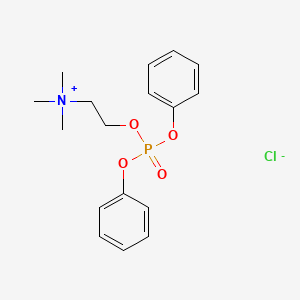
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
説明
Synthesis Analysis
The synthesis of related fluorinated amino acids and their derivatives has been explored extensively. For instance, the DFT zwitterion model has been applied for the vibrational and electronic structure analysis of similar fluorinated amino acids, showcasing the importance of intra- and intermolecular hydrogen bonding in determining their stability and reactivity (Pallavi & Tonannavar, 2020). Moreover, methodologies for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, which could be adapted for fluorinated variants, have been developed to yield these compounds efficiently (Kitagawa et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and its analogs has been a subject of interest. For instance, studies on similar compounds utilizing DFT and ab initio Hartree-Fock methods have offered insights into their vibrational spectra, providing clues about their molecular geometry and electronic properties (Ye et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving fluorinated amino acids often exploit the unique reactivity of the fluorine atom to introduce modifications or enable specific interactions. For example, the synthesis and reactions of derivatives have been explored to understand the chemical behavior of these compounds under various conditions (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of fluorinated amino acids, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. The crystal structure of closely related compounds has been determined, revealing the impact of fluorination on molecular packing and intermolecular interactions (Chen et al., 2016).
科学的研究の応用
-
“2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid” has a CAS Number of 7656-31-7 . It’s a solid substance and should be stored in a dark place, sealed in dry, at room temperature . Its molecular weight is 199.18 .
- “2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid” is structurally similar to tyrosine , which is an amino acid with the formula 2-amino-3-(4-hydroxyphenyl)-propanoic acid . Tyrosine is important in the synthesis of proteins and has various biological functions.
- Another structurally similar compound, 2-Fluorophenylboronic acid , has been used as a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . It has also been used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- “2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid” is structurally similar to tyrosine , which is an amino acid with the formula 2-amino-3-(4-hydroxyphenyl)-propanoic acid . Tyrosine is important in the synthesis of proteins and has various biological functions.
- Another structurally similar compound, 2-Fluorophenylboronic acid , has been used as a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . It has also been used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIXBMNLWITCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
CAS RN |
7656-31-7 | |
| Record name | 2-Fluoro-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)

